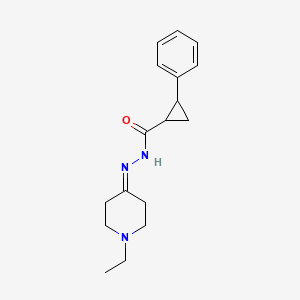
N'-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropane ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide typically involves the reaction of 1-ethylpiperidine-4-carboxaldehyde with 2-phenylcyclopropanecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide can be compared with other similar compounds, such as:
N-(1-Methylpiperidin-4-ylidene)acetohydrazide: Similar structure but with a methyl group instead of an ethyl group.
N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzamide: Contains a benzamide group instead of a cyclopropane ring.
The uniqueness of N’-(1-ethylpiperidin-4-ylidene)-2-phenylcyclopropanecarbohydrazide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N3O |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H23N3O/c1-2-20-10-8-14(9-11-20)18-19-17(21)16-12-15(16)13-6-4-3-5-7-13/h3-7,15-16H,2,8-12H2,1H3,(H,19,21) |
InChI Key |
RMYOCFMZUYVMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)C2CC2C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















